dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3708104
CAS Number:
Molecular Formula: C25H27N3O7
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used as an antihypertensive and antianginal agent. [] It is known for its potent and relatively short-acting vasodilatory effects. [, ]

    Relevance: Nifedipine serves as a key structural reference point for many related compounds discussed in the papers. It shares the core 1,4-dihydropyridine ring structure with dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Many studies investigate modifications to the nifedipine structure to explore their impact on pharmacological activity. [, , ]

Nicardipine

    Compound Description: Nicardipine, another dihydropyridine calcium channel blocker, is utilized for its antihypertensive and antianginal properties. [, ] It is recognized for its longer duration of action compared to nifedipine. [, , ]

    Relevance: Like nifedipine, nicardipine serves as a structural and pharmacological comparison point for novel dihydropyridine derivatives. The papers often evaluate new compounds against nicardipine to assess their relative potency, duration of action, and potential therapeutic advantages. [, , ] Both nicardipine and dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate share the fundamental DHP scaffold.

    Compound Description: NKY-722 is a novel water-soluble dihydropyridine derivative investigated for its antihypertensive effects. [, ] It demonstrates a slow onset of action and prolonged vasodilatory activity compared to nicardipine. [, ]

    Relevance: NKY-722 highlights the exploration of structural modifications to the dihydropyridine core for improved pharmacological profiles. While sharing the base DHP structure with dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, NKY-722 incorporates a unique (4-allyl-1-piperazinyl)-2,2-dimethylpropyl group, emphasizing the influence of substituent modifications on drug activity. [, ]

    Compound Description: This compound represents a pair of enantiomers (mirror image isomers) synthesized and evaluated for their antihypertensive effects. [, ] The research revealed a significant difference in pharmacological activity between the enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher potency as an antihypertensive agent. [, ]

    Compound Description: Manidipine is a dihydropyridine calcium channel blocker clinically used for hypertension treatment. [] This entry emphasizes the synthesis and evaluation of its individual enantiomers. The (S)-(+)-manidipine enantiomer demonstrated significantly higher antihypertensive activity than its (R)-(-) counterpart. []

    Compound Description: TC-81 is a novel calcium antagonist investigated for its antihypertensive effects. [, , ] It exhibits a slow onset but prolonged duration of action compared to nicardipine. [, ] TC-81 demonstrates high potency, especially when administered orally, suggesting potential for long-term antihypertensive therapy. [, ]

    Relevance: TC-81, while structurally similar to dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate by sharing the dihydropyridine core, incorporates a 2-fluoro-5-nitrophenyl substituent, different from the 4-hydroxy-3-nitrophenyl group in the main compound, demonstrating the exploration of diverse substitutions on the phenyl ring for modulating pharmacological properties. []

FRC-8411 (Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3- nitrophenyl)pyridine-3,5-dicarboxylate)

    Compound Description: FRC-8411 is a newly synthesized dihydropyridine derivative studied for its antihypertensive and cardiovascular effects. [, ] It exhibits potent, gradual, and long-lasting hypotension with an accompanying tachycardia. [] FRC-8411 also displays a higher sensitivity to the aorta compared to the taenia coli, suggesting a degree of tissue selectivity. []

    Compound Description: CV-159 is a novel calcium antagonist of the dihydropyridine type, investigated for its effects on the cardiovascular system and energy metabolism of ischemic myocardium. [] It demonstrates a dose-dependent decrease in blood pressure and an increase in coronary flow. [] While its hypotensive effects are less potent than nicardipine, it shows a longer duration of action. []

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

    Compound Description: MN9202 is another dihydropyridine derivative studied for its protective effects against shock induced by intestinal ischemia-reperfusion injury and its impact on hypercholesterolemia in rats. [, ] It shows promise in decreasing blood lipid levels, improving blood pressure recovery, and potentially mitigating damage from ischemia-reperfusion injury. [, ]

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester

    Compound Description: This compound represents a potent calcium antagonist that exists as stereoisomers. [] Studies on its stereoisomers, specifically the alpha-isomer known as benidipine hydrochloride (KW-3049), have shown significant hypotensive effects, highlighting the impact of stereochemistry on pharmacological activity. []

Nitrendipine (3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: Nitrendipine is a dihydropyridine calcium channel blocker known for its antihypertensive properties. [] It is considered a representative example of asymmetrically substituted dihydropyridines with superior pharmacological activities compared to their symmetrically substituted counterparts. []

Niludipin (bis(2-propoxyethyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: Niludipin is a dihydropyridine derivative recognized for its vasodilating activity. [] Research on niludipin emphasizes the influence of the ester group on the pharmacological activity of dihydropyridines. []

PAK-200 (2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorina n-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate)

    Compound Description: PAK-200 is a dihydropyridine analogue exhibiting calcium antagonistic activity. [] Interestingly, it demonstrates the ability to reverse the resistance of tumor cells to adriamycin, a widely used chemotherapeutic agent. []

    Relevance: While structurally resembling dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate through its dihydropyridine core, PAK-200 possesses a unique 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl) substituent, highlighting how structural modifications can confer unexpected biological activities and potentially open avenues for developing new cancer treatments. []

Properties

Product Name

dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H27N3O7

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C25H27N3O7/c1-14-21(24(30)34-5)23(16-7-12-20(29)19(13-16)28(32)33)22(25(31)35-6)15(2)27(14)18-10-8-17(9-11-18)26(3)4/h7-13,23,29H,1-6H3

InChI Key

OVNMBNGBCSMIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C2=CC=C(C=C2)N(C)C)C)C(=O)OC)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.